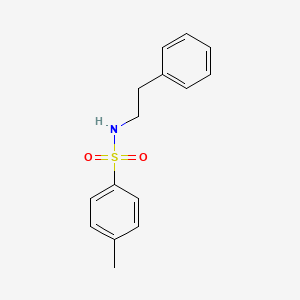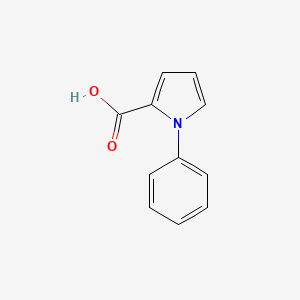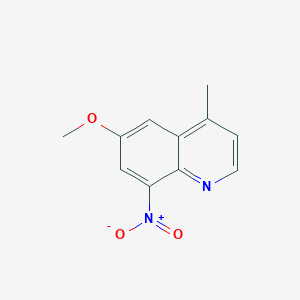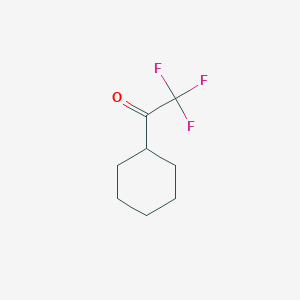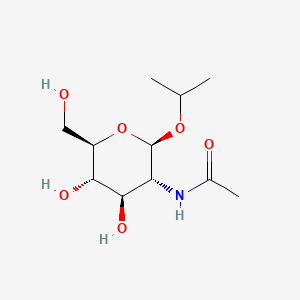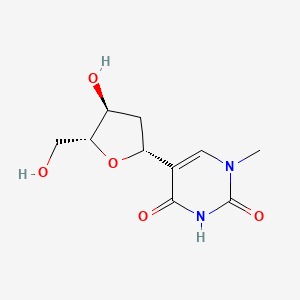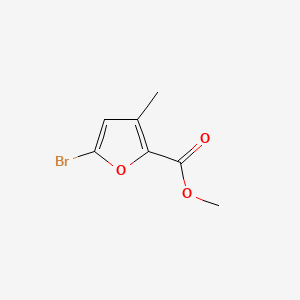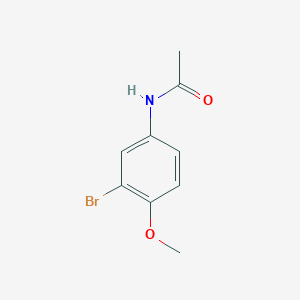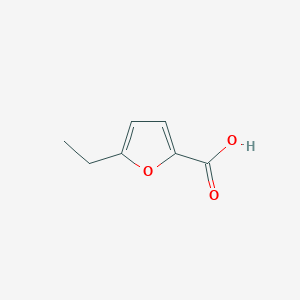
对叔丁基对苯二甲酸酯
描述
Di-tert-butyl terephthalate (DTBT) is a type of ester that is used in a variety of industrial and scientific applications. It is a colorless, low-odor, and low-volatility compound that is highly stable, non-flammable, and non-toxic. It has been used in a variety of applications, including in the synthesis of polymers and other materials, as a fuel additive, and as a laboratory reagent.
科学研究应用
Low-Dielectric Polyimide Films for Microelectronics
Di-tert-butyl terephthalate is utilized in the synthesis of low-dielectric polyimide (PI) films, which are crucial in the microelectronics industry. These films are valued for their low dielectric constant, high thermal stability, and mechanical strength. The introduction of tert-butyl groups in PI films enhances the free volume within the molecular chain, reducing intermolecular interactions and resulting in a lower dielectric constant .
Thermal Analysis and Hazard Evaluation
In the field of safety and hazard prevention, Di-tert-butyl terephthalate derivatives, such as Di-tert-butyl peroxy-hexahydro terephthalate, are studied for their thermal decomposition behavior. Understanding the thermal hazards associated with these compounds is essential for safe storage, transportation, and handling in industrial settings .
Rheological Property Enhancement
The compound plays a role in modifying the rheological properties of polymers. For instance, peroxide cross-linking using derivatives of Di-tert-butyl terephthalate can significantly improve the modulus and complex viscosity of poly(butylene adipate-co-terephthalate) (PBAT), which in turn affects the polymer’s processing and application potential .
Nucleation in Polymer Crystallization
Di-tert-butyl terephthalate is involved in the nucleation process of polymers like polypropylene (PP). It acts as a nucleating agent that enhances the mechanical and crystallization properties of isotactic PP. By improving the dispersion of nucleating agents, it can provide more nucleation sites, leading to better performance of the polymer .
Biodegradable Polymer Research
Research into biodegradable polymers often involves Di-tert-butyl terephthalate as it influences the crystallization behavior and mechanical properties of polymers like PBAT. The addition of nucleating agents related to Di-tert-butyl terephthalate can enhance the crystallinity and mechanical strength, making the polymers more suitable for applications like injection-molded products .
Polymer Blends and Composites
Di-tert-butyl terephthalate derivatives are used to improve the thermal and mechanical properties of polymer blends and composites. They can act as compatibilizers or modifiers that influence the miscibility and performance of different polymer systems, thus extending their application range in various industries .
作用机制
Target of Action
Di-tert-butyl terephthalate, also known as Di-tert-butyl peroxy-hexahydro terephthalate (HTP-65W), is a newly developed organic peroxide . It is primarily used in the manufacturing of acrylonitrile–butadiene–styrene copolymer and serves as an initiator in polymerization . Therefore, its primary targets are the monomers in these polymerization reactions.
Mode of Action
The compound interacts with its targets (the monomers) through a process called radical polymerization . In this process, the organic peroxide (Di-tert-butyl terephthalate) decomposes to generate free radicals, which then react with the monomers, causing them to form a polymer chain .
Biochemical Pathways
It is known that the compound plays a crucial role in the polymerization of acrylonitrile–butadiene–styrene copolymer . This suggests that it may affect the pathways related to polymer synthesis and degradation.
Pharmacokinetics
Its thermal properties have been investigated . The compound exhibits two mass loss stages at about 79 °C, with around 64–72% mass loss occurring in the first stage . The exothermic phenomena occur at around 75 °C . These properties may influence the compound’s bioavailability and stability.
Result of Action
The primary result of Di-tert-butyl terephthalate’s action is the formation of acrylonitrile–butadiene–styrene copolymer . This polymer has various applications, including the manufacture of plastic components and products. The compound’s action also results in the generation of heat, which can be a potential hazard .
Action Environment
The action of Di-tert-butyl terephthalate is influenced by environmental factors such as temperature . For instance, its thermal decomposition, a key step in its mode of action, occurs at specific temperatures . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the temperature of its environment.
属性
IUPAC Name |
ditert-butyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-15(2,3)19-13(17)11-7-9-12(10-8-11)14(18)20-16(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIQCFIFVNAAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311432 | |
| Record name | Di-t-butyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl terephthalate | |
CAS RN |
28313-42-0 | |
| Record name | NSC243185 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-t-butyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


